

# Spectroscopic Profile of (1S,2R)-2-Phenylcyclohexanol: A Technical Guide

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## Compound of Interest

Compound Name: (1S,2R)-2-Phenylcyclohexanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for the chiral compound **(1S,2R)-2-phenylcyclohexanol**. The document details its characteristic Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, offering a valuable resource for its identification and characterization in research and drug development settings.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectroscopy for **(1S,2R)-2-phenylcyclohexanol**. The data presented is for the enantiomer, (-)-(1R,2S)-trans-2-phenylcyclohexanol, as spectroscopic data for enantiomers are identical.<sup>[1]</sup>

### Table 1: $^1\text{H}$ NMR Spectroscopic Data for (1S,2R)-2-Phenylcyclohexanol

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.17–7.35	m	5H	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
3.64	ddd, J = 10.8, 10.8, 5.4 Hz	1H	CH-OH
2.42	ddd, J = 16.5, 10.8, 5.4 Hz	1H	CH-Ph
2.11	m	1H	Cyclohexyl CH
1.84	m	2H	Cyclohexyl CH <sub>2</sub>
1.76	m	1H	Cyclohexyl CH
1.62	s	1H	OH
1.25–1.53	bm	4H	Cyclohexyl CH <sub>2</sub>

Data obtained from a 300 MHz spectrum.[\[1\]](#)

**Table 2: <sup>13</sup>C NMR Spectroscopic Data for (1S,2R)-2-Phenylcyclohexanol**

Chemical Shift ( $\delta$ ) ppm	Assignment
143.8	Aromatic C (quaternary)
128.4	Aromatic CH
127.9	Aromatic CH
126.4	Aromatic CH
74.0	CH-OH
53.0	CH-Ph
34.7	Cyclohexyl CH <sub>2</sub>
33.5	Cyclohexyl CH <sub>2</sub>
26.1	Cyclohexyl CH <sub>2</sub>
25.1	Cyclohexyl CH <sub>2</sub>

Data obtained from a 90 MHz spectrum.[1]

**Table 3: Infrared (IR) Spectroscopic Data for (1S,2R)-2-Phenylcyclohexanol**

Wavenumber (cm <sup>-1</sup> )	Description
3592, 3461	O-H stretch
2941, 2863	C-H stretch (aliphatic)
1604	C=C stretch (aromatic)
1497	C=C stretch (aromatic)
1451	C-H bend (aliphatic)

Data obtained from an IR spectrum.[1]

## Experimental Protocols

The following sections detail the generalized methodologies for acquiring NMR and IR spectra of solid organic compounds like **(1S,2R)-2-phenylcyclohexanol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

**Instrumentation:** A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is employed for both  $^1\text{H}$  and  $^{13}\text{C}$  NMR analysis.

**Sample Preparation:**

- Approximately 5-10 mg of the solid **(1S,2R)-2-phenylcyclohexanol** is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform- $d$ ,  $\text{CDCl}_3$ ) in a clean, dry vial.
- The solution is then transferred to a standard 5 mm NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to calibrate the chemical shift scale to 0 ppm.

**Data Acquisition:**

- $^1\text{H}$  NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton resonances (typically 0-12 ppm), and a relaxation delay that allows for full relaxation of the protons between scans.
- $^{13}\text{C}$  NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom. A larger number of scans is generally required for  $^{13}\text{C}$  NMR compared to  $^1\text{H}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

## Infrared (IR) Spectroscopy

**Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is a common setup for analyzing solid samples.

**Sample Preparation (ATR method):**

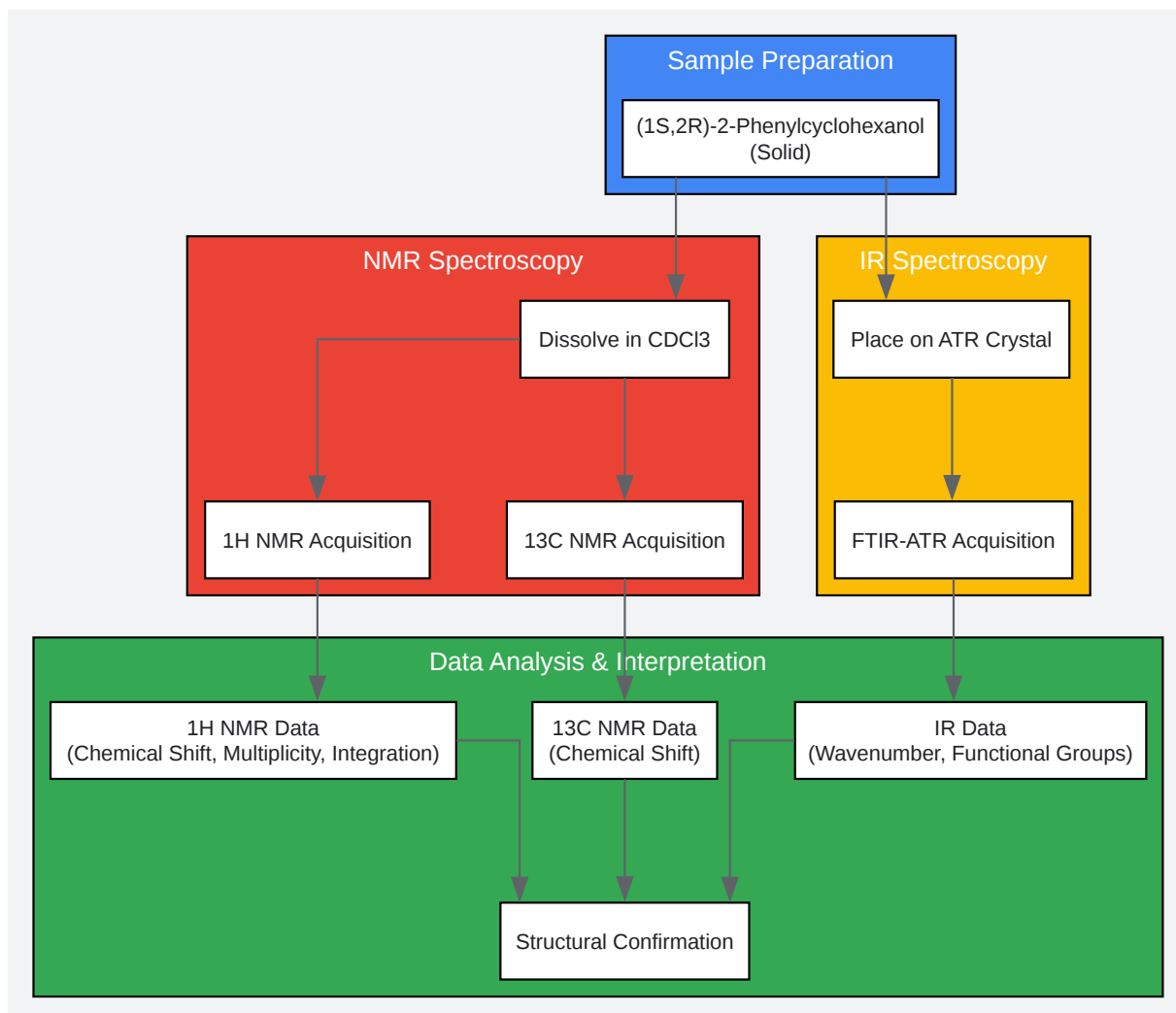
- A small amount of the solid **(1S,2R)-2-phenylcyclohexanol** is placed directly onto the ATR crystal.
- A pressure arm is applied to ensure good contact between the sample and the crystal surface.

#### Data Acquisition:

- A background spectrum of the empty ATR crystal is recorded to account for atmospheric and instrumental interferences.
- The sample spectrum is then recorded, typically over a range of 4000 to 400  $\text{cm}^{-1}$ .
- The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

## Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of **(1S,2R)-2-phenylcyclohexanol**.



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Caption: Workflow for the spectroscopic analysis of **(1S,2R)-2-phenylcyclohexanol**.

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## References

- 1. researchgate.net [researchgate.net]
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